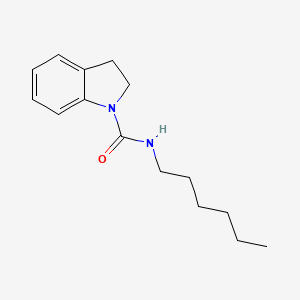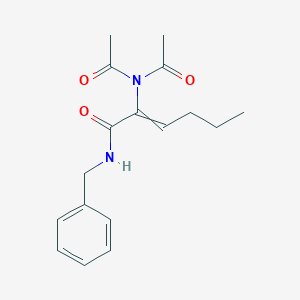
N-Benzyl-2-(diacetylamino)hex-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(diacetylamino)hex-2-enamide is an organic compound that belongs to the class of enamides Enamides are a subclass of enamines, which are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(diacetylamino)hex-2-enamide typically involves the reaction of N-benzyl-N-(1-phenylvinyl)acetamide with 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate under optimized reaction conditions . The reaction is catalyzed by palladium and proceeds through a decarboxylative cross-coupling mechanism. The reaction conditions are mild and the process is operationally simple, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(diacetylamino)hex-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Benzyl-2-(diacetylamino)hex-2-enamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(diacetylamino)hex-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin and dopamine . It may also interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
N-Benzyl-2-(diacetylamino)hex-2-enamide can be compared with other similar compounds, such as:
N-Benzyl-2-phenylethylamine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N-Benzyl-N-(1-phenylvinyl)acetamide: This precursor compound shares structural similarities but differs in its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90237-90-4 |
|---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-benzyl-2-(diacetylamino)hex-2-enamide |
InChI |
InChI=1S/C17H22N2O3/c1-4-5-11-16(19(13(2)20)14(3)21)17(22)18-12-15-9-7-6-8-10-15/h6-11H,4-5,12H2,1-3H3,(H,18,22) |
InChI Key |
BEKSEVGTJSGHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)NCC1=CC=CC=C1)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
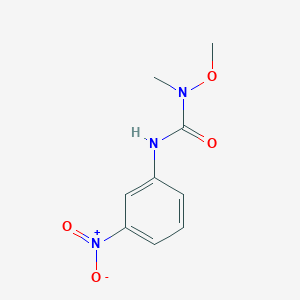
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
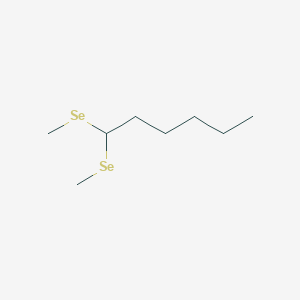
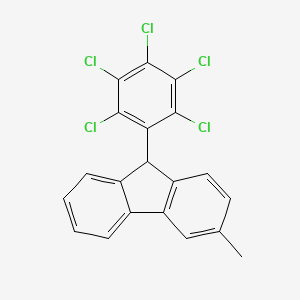
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
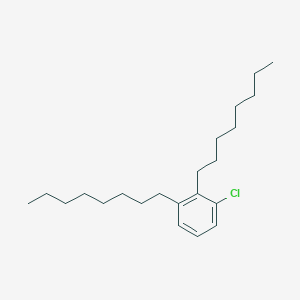

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
